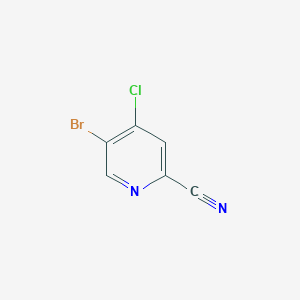

5-Bromo-4-chloropicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTOPSRIDSCHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256790-41-6 | |

| Record name | 5-bromo-4-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Importance of Halogenated Picolinonitriles As Research Scaffolds

Halogenated picolinonitriles, including 5-Bromo-4-chloropicolinonitrile, serve as critical scaffolds in organic synthesis. The presence of multiple halogen atoms on the pyridine (B92270) ring, each with distinct reactivity, allows for selective and sequential chemical transformations. This differential reactivity is a cornerstone of their strategic importance, enabling chemists to introduce a variety of functional groups at specific positions.

The bromine atom at the 5-position and the chlorine atom at the 4-position of this compound can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group at the 2-position further enhances the synthetic utility of the scaffold, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles. This trifecta of reactive sites provides a versatile platform for the construction of diverse molecular architectures.

The pyridine core itself is a prevalent motif in many biologically active compounds. Consequently, the ability to functionalize this core in a controlled manner using halogenated picolinonitriles as starting materials is of paramount importance in medicinal chemistry for the synthesis of new drug candidates.

Evolution of Academic Research Perspectives on 5 Bromo 4 Chloropicolinonitrile

Initial research involving 5-Bromo-4-chloropicolinonitrile and related compounds primarily focused on fundamental reactivity studies and the development of synthetic methodologies. Early investigations explored the conditions required for selective substitution of the halogen atoms, laying the groundwork for its use as a versatile intermediate.

More recently, the focus of academic research has shifted towards the application of this compound in the synthesis of specific, high-value target molecules. For instance, it has been utilized as a key starting material in the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry. The compound's role as a building block for kinase inhibitors and other targeted therapies has been a significant driver of this evolution.

Current Research Challenges and Emerging Opportunities in the Study of 5 Bromo 4 Chloropicolinonitrile

De Novo Synthesis Approaches to the Picolinonitrile Core

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a powerful method for accessing highly substituted pyridines. illinois.edu These methods build the heterocyclic core in a process that can incorporate the desired functional groups from simple starting materials. illinois.edu

One classical and versatile approach is the Hantzsch Dihydropyridine (B1217469) Synthesis , which can be adapted to produce substituted pyridines. illinois.eduorganic-chemistry.org This method typically involves a three-component reaction of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849), leading to a dihydropyridine intermediate that can be subsequently oxidized to the aromatic pyridine. illinois.edu For picolinonitrile synthesis, modifications to this methodology would be necessary, potentially using precursors containing a nitrile group.

Another strategy involves the cyclization of open-chain nitrile precursors. A patented process describes the reaction of specific open-chain nitrile compounds with a nitrogen source, such as ammonia or its derivatives, to form substituted 2-aminopyridine (B139424) derivatives. google.com This cyclization is typically achieved by heating the precursors, often without the need for a catalyst, at temperatures ranging from 80°C to 150°C. google.com While not directly yielding a picolinonitrile, the resulting aminopyridine can be a precursor for further functionalization, including conversion of the amino group to a nitrile.

More contemporary methods involve transition-metal-catalyzed annulation reactions. For example, the reaction of a diene or an enyne with a nitrile, often catalyzed by a transition metal, can lead to trisubstituted and tetrasubstituted pyridines. illinois.edu These reactions offer a high degree of substitution control.

| De Novo Synthesis Approach | Precursors | Key Features |

| Hantzsch-type Synthesis | Aldehyde, β-dicarbonyl compound, Ammonia source | Builds dihydropyridine core, requires subsequent oxidation. illinois.eduresearchgate.net |

| Open-chain Nitrile Cyclization | Acetonitrile derivatives, Nitrogen source | Forms aminopyridines, which require further conversion. google.com |

| Transition-Metal Catalyzed Annulation | Diene/Enyne, Nitrile | Provides access to highly substituted pyridines. illinois.edu |

Regioselective Halogenation Strategies for this compound Precursors

Achieving the specific 5-bromo-4-chloro substitution pattern on a pyridine ring requires careful control of regioselectivity. The electronic nature of the pyridine ring, being electron-deficient, makes it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org The presence of substituents further directs the position of incoming groups.

A common strategy involves the halogenation of a pre-functionalized pyridine. For instance, a patent describes a method for synthesizing 5-Bromo-2,4-dichloropyridine starting from 2-amino-4-chloropyridine. google.com In this process, the precursor is first brominated using N-bromosuccinimide (NBS) to yield 2-amino-5-bromo-4-chloropyridine with high yield (87%). google.com The amino group, being an activating group, directs the bromination to the 5-position. Subsequently, the amino group is converted to a chloro group via a diazotization-chlorination sequence (Sandmeyer reaction), affording the desired dihalopyridine. google.com This intermediate could then potentially be converted to the target picolinonitrile.

The use of pyridine N-oxides is another powerful technique to control regioselectivity. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, often directing reactions to the C2 and C4 positions. nih.govacs.org Halogenation of pyridine N-oxides using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce halogens at the 2- or 4-positions. acs.orgresearchgate.net The regioselectivity can be influenced by the electronic nature of existing substituents. acs.org For example, in 3-substituted pyridine N-oxides, halogenation tends to occur at the more electron-deficient C2 or C6 positions. acs.org

| Precursor | Reagent | Product | Yield | Reference |

| 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-4-chloropyridine | 87% | google.com |

| Pyridine N-Oxide | Oxalyl chloride / Halide source | 2-Halopyridine | High | researchgate.net |

Introduction and Functionalization Techniques for the Nitrile Group

The introduction of the nitrile (-CN) group is a critical step in the synthesis of picolinonitriles. This can be achieved through various methods, including the functionalization of pyridine N-oxides or via cycloaddition reactions.

Pyridine N-oxides are valuable intermediates for introducing a cyano group, particularly at the C2 position. The N-oxide activates the ring, facilitating nucleophilic attack. A general mechanism involves activation of the N-oxide with a reagent like trimethylsilyl (B98337) cyanide (TMSCN), followed by the addition of the cyanide anion. researchgate.net This transformation provides a direct route to 2-cyanopyridines from the corresponding N-oxides. researchgate.net

A patent describes the preparation of 3-cyano-pyridine N-oxide by oxidizing 3-cyanopyridine (B1664610) (nicotinonitrile) with hydrogen peroxide in the presence of a sulfuric acid cocatalyst. google.com This N-oxide can then serve as a precursor for further reactions, such as chlorination, to introduce other substituents. google.com The activation of N-oxides with agents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) also allows for the mild addition of various nucleophiles, including cyanide. nih.gov

The [2+2+2] cycloaddition reaction is an atom-economical and efficient method for constructing highly substituted pyridine rings. researchgate.net This reaction involves the transition-metal-catalyzed cyclotrimerization of two alkyne molecules and one nitrile molecule to directly form the pyridine core. researchgate.netrsc.org

Cobalt-based catalysts are frequently employed for these transformations, proving to be versatile and economical. rsc.org The reaction can be performed either intramolecularly (using diynes and a nitrile) or intermolecularly to create a wide range of chiral or achiral multi-substituted pyridines. rsc.org Mechanistically, the reaction is thought to proceed through either a metallacyclopentadiene or an azametallacyclopentadiene intermediate. researchgate.net This method offers a powerful way to assemble complex picolinonitriles in a single step from simpler, non-heterocyclic precursors. researchgate.net

Catalytic Protocols and Reaction Optimization in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing substituted picolinonitriles, catalytic methods are crucial for cross-coupling reactions to build the carbon skeleton and for optimizing reaction conditions to maximize yield and purity.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, are indispensable for functionalizing halopyridines. youtube.com These reactions allow for the introduction of various substituents onto the pyridine ring, which may be a necessary step in a multi-step synthesis of a complex target like this compound.

Reaction optimization is a critical process that involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to find the ideal conditions. beilstein-journals.org Modern approaches to optimization often employ high-throughput experimentation and machine learning algorithms to rapidly explore a large parameter space. beilstein-journals.org For example, optimizing a catalytic step might involve screening different ligands for the metal catalyst, as the ligand can profoundly influence the reaction's efficiency and selectivity. youtube.com The goal is to achieve the desired transformation with high yield, selectivity, and purity, while also considering factors like cost and environmental impact. beilstein-journals.org

Scalability Studies and Process Intensification in this compound Synthesis

Translating a laboratory-scale synthesis to large-scale industrial production requires careful consideration of scalability and process intensification. Process intensification refers to the development of novel equipment and techniques that lead to smaller, cleaner, safer, and more energy-efficient processes compared to traditional batch production. cetjournal.ityoutube.com

A key aspect of process intensification is the shift from batch reactors to continuous flow reactors (e.g., microreactors or tubular reactors). youtube.comethz.ch Continuous processing offers significant advantages, including superior heat and mass transfer, improved safety due to smaller reaction volumes (hold-up), and enhanced process control, which can lead to higher product quality and consistency. cetjournal.itethz.ch For a synthesis involving potentially hazardous reagents or highly exothermic reactions, moving to a continuous setup can drastically reduce risks. cetjournal.it

Scalability studies would investigate how to adapt a synthetic route for large-scale manufacture. This involves addressing challenges such as cost-effective starting materials, managing reaction exotherms, minimizing waste, and ensuring the purification process is efficient on a large scale. google.comcetjournal.it For a molecule like this compound, developing a scalable synthesis is crucial for its potential application in fields that require large quantities of the material.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-deficient aromatic rings like the one in this compound. wikipedia.orglibretexts.org The presence of both a bromine and a chlorine atom on the pyridine ring invites a comparative study of their reactivity.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is crucial. The halogen's ability to be displaced is not primarily about its bond strength to the carbon, but rather its ability to stabilize the transition state.

For SNAr reactions, the general reactivity order for halogens is F > Cl ≈ Br > I. wikipedia.org This is contrary to what is observed in SN2 reactions. The high electronegativity of fluorine is most effective at stabilizing the negative charge of the Meisenheimer complex through inductive effects. While specific studies on this compound are not abundant in the provided results, the general principles of SNAr on dihalopyridines suggest that the chlorine at the C4 position would be more reactive towards nucleophilic attack than the bromine at the C5 position. This is because the C4 position is para to the electron-withdrawing nitrogen atom of the pyridine ring, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org Conversely, the C5 position does not benefit from this direct resonance stabilization.

However, some studies on dihalopyridines have shown that under certain conditions, particularly with bulky nucleophiles, substitution can occur at the less sterically hindered position, which could favor reaction at the C5-Br bond. nih.gov Additionally, the nature of the nucleophile and reaction conditions can influence the regioselectivity.

The structure of the nucleophile and the reaction conditions play a significant role in the outcome of SNAr reactions. Strong, hard nucleophiles like alkoxides or amines will readily attack electron-deficient aromatic rings. mdpi.com The choice of solvent and base is also critical. For instance, the use of a strong base like sodium hydride can deprotonate nucleophiles like alcohols or amines, increasing their nucleophilicity and promoting the reaction. mdpi.com

In the context of this compound, a variety of nucleophiles could be employed to selectively displace one of the halogens. For example, reaction with an alcohol in the presence of a base would likely lead to the formation of an alkoxy-substituted picolinonitrile. mdpi.com Similarly, amines could be used to introduce amino functionalities. The reaction temperature can also be a tool to control selectivity, as the activation energies for the displacement of chlorine and bromine may differ.

It is worth noting that in some cases, the cyano group itself can act as a leaving group in SNAr reactions, although this is less common than halogen displacement. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. wikipedia.orgresearchgate.netnih.gov The differential reactivity of the C-Br and C-Cl bonds is a key aspect of these reactions.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide in the presence of a palladium catalyst and a base, is a widely used C-C bond-forming reaction. nih.govmdpi.comresearchgate.net In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for selective coupling.

The generally accepted mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net The C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond, making the bromine at the C5 position the primary site for Suzuki-Miyaura coupling. This allows for the selective introduction of an aryl or vinyl group at this position while leaving the chlorine atom at C4 intact for potential further functionalization. nih.gov

A typical Suzuki-Miyaura reaction with this compound would involve reacting it with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a suitable solvent system like dioxane/water. nih.govmdpi.com

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound This table is illustrative and based on general principles of Suzuki-Miyaura reactions.

| Arylboronic Acid | Expected Product | Potential Catalyst | Potential Base |

|---|---|---|---|

| Phenylboronic acid | 5-Phenyl-4-chloropicolinonitrile | Pd(PPh₃)₄ | K₃PO₄ |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-4-chloropicolinonitrile | PdCl₂(dppf) | Na₂CO₃ |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-chloropicolinonitrile | Pd(OAc)₂/SPhos | Cs₂CO₃ |

The Stille coupling reaction partners an organotin reagent (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For this compound, the C-Br bond is again expected to be more reactive than the C-Cl bond. researchgate.net This allows for the selective formation of a new C-C bond at the C5 position. A key advantage of the Stille reaction is the stability of organostannanes to a wide range of functional groups. However, a significant drawback is the toxicity of the tin byproducts. organic-chemistry.org

The mechanism of the Stille reaction has been extensively studied. The transmetalation step, where the organic group is transferred from tin to palladium, is a crucial part of the cycle. The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity. researchgate.net

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Nickel-catalyzed Sonogashira couplings have also been developed. nih.gov

In the context of this compound, the Sonogashira coupling would preferentially occur at the more reactive C-Br bond, leading to the formation of a 5-alkynyl-4-chloropicolinonitrile. researchgate.net This reaction provides a direct route to introduce an alkyne functionality, which is a versatile handle for further chemical transformations, such as click chemistry. nih.gov

The reaction conditions for Sonogashira coupling, including the choice of catalyst, co-catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. For instance, a common system involves Pd(PPh₃)₄ as the palladium catalyst, CuI as the co-catalyst, and an amine base like triethylamine, which can also serve as the solvent.

Computational and Theoretical Investigations of 5 Bromo 4 Chloropicolinonitrile

Electronic Structure Analysis and Molecular Orbital Theory

A thorough understanding of the electronic structure of 5-bromo-4-chloropicolinonitrile is fundamental to predicting its reactivity and spectroscopic properties. Such an analysis would typically involve the application of molecular orbital (MO) theory. MO theory describes the distribution and energy of electrons within a molecule. For this compound, this would involve the linear combination of atomic orbitals to form molecular orbitals that are delocalized over the entire pyridine (B92270) ring system.

The key aspects of an electronic structure analysis would include the identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface of a chemical reaction. For this compound, DFT calculations could be employed to investigate various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or reduction of the nitrile group.

These calculations would involve mapping the energetic landscape of a proposed reaction, identifying transition states, and determining the activation energies. This information is invaluable for predicting the feasibility of a reaction, understanding the regio- and stereoselectivity, and optimizing reaction conditions. For instance, DFT could be used to compare the activation barriers for the displacement of the bromo- versus the chloro-substituent, thereby predicting the likely outcome of a nucleophilic attack.

Conformational Analysis and Intramolecular Interactions

While the pyridine ring of this compound is planar, conformational analysis would be relevant for understanding the rotation of any potential substituents or its interactions with other molecules. More significantly, this section would explore the intramolecular interactions that stabilize the molecule's structure.

Spectroscopic Property Prediction and Validation for Mechanistic Studies

Computational chemistry provides a means to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computed structure and electronic properties. For this compound, these predictions would include:

Nuclear Magnetic Resonance (NMR): Calculation of ¹H and ¹³C chemical shifts.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies, which correspond to the stretching and bending of chemical bonds. The characteristic nitrile stretch would be a key feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Calculation of electronic transitions, which provides information about the molecule's absorption of light.

Discrepancies or agreements between predicted and experimental spectra can offer deep insights into the molecule's structure and electronic environment, further aiding in mechanistic studies.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and selectivity. For this compound, these descriptors would be calculated to provide a quantitative measure of its chemical behavior. Important descriptors include:

| Descriptor | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electronegative substituents are expected to result in a low HOMO energy, indicating a relatively poor electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The electron-withdrawing groups will likely lead to a low LUMO energy, making it a good electron acceptor. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO; relates to chemical stability. | A potentially moderate gap, suggesting a balance of stability and reactivity. |

| Mulliken Charges | Distribution of electron density among the atoms. | Significant partial positive charges are expected on the carbon atoms bonded to the halogens and the nitrile group, indicating sites for nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of the electrons and nuclei of a molecule. | The MEP map would likely show negative potential around the nitrogen atom of the nitrile and the pyridine ring, and positive potential near the hydrogen atoms. |

These descriptors would be invaluable for predicting how this compound would behave in different chemical environments and for designing new reactions.

Molecular Dynamics Simulations and Solvent Effects on Reactivity

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in a solvent over time. These simulations provide insights into how the solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and reactivity.

By performing MD simulations in different solvents, it would be possible to understand how solvent polarity and hydrogen bonding capabilities influence reaction rates and mechanisms. For example, a polar aprotic solvent might be found to be ideal for a nucleophilic substitution reaction by stabilizing the transition state. These simulations provide a dynamic picture of the molecule in its environment, which is crucial for a complete understanding of its chemical reactivity.

Applications of 5 Bromo 4 Chloropicolinonitrile As a Versatile Synthetic Building Block

Precursor in the Synthesis of Novel Heterocyclic Systems

Substituted pyridines are fundamental components in a vast array of bioactive molecules and functional materials. nih.govnih.gov The development of methods for the synthesis of polysubstituted pyridines is an active area of research. nih.gov Halogenated pyridines, such as 5-Bromo-4-chloropicolinonitrile, serve as valuable starting materials in the construction of more complex heterocyclic systems.

The bromo and chloro groups on the pyridine (B92270) ring can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, related bromotriazines have been shown to undergo efficient Suzuki cross-coupling reactions with a variety of boronic acids. researchgate.net This suggests that this compound could similarly be used to synthesize a diverse range of substituted pyridines.

Furthermore, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which can then be used in cyclization reactions to form fused heterocyclic systems. The synthesis of substituted pyridines with diverse functional groups has been achieved through the remodeling of other heterocyclic skeletons, demonstrating the versatility of such building blocks in organic synthesis. nih.gov

Role in the Development of Advanced Organic Materials

The unique electronic properties of the pyridine ring, combined with the presence of halogens and a nitrile group, make this compound a potential building block for advanced organic materials.

While no specific polymerization of this compound has been reported, functional polymers are often synthesized from monomers containing specific reactive groups. The bromo and chloro substituents on this compound could potentially be converted into polymerizable groups, such as vinyl or styryl moieties, through cross-coupling reactions. The synthesis and polymerization of functional substituted vinyloxy cyclopropanes have been explored to obtain reaction-able functional polymers.

Pyridine-containing compounds are of interest for their potential applications in optoelectronic devices due to their electronic properties. The design and synthesis of π-expanded indoloindolizines, which exhibit vivid colors and fluorescence, highlight the potential of nitrogen-containing heterocycles in this field. chemrxiv.org Theoretical investigations into the optoelectronic properties of pyridyl-fluorene derivatives for use in dye-sensitized solar cells further underscore the importance of pyridine-based structures in this area of research. chemmethod.com The presence of electron-withdrawing nitrile and chloro groups, along with the bromo substituent, in this compound could be leveraged to tune the electronic and photophysical properties of resulting materials.

The structural features of this compound suggest its potential use as a scaffold for the synthesis of novel dyes and pigments. The pyridine ring is a common core in many chromophores, and the substituents on the ring can be modified to tune the color and other properties of the resulting dye.

Utilization in Agrochemical Research and Development as a Synthetic Intermediate

Substituted pyridines are prevalent motifs in agrochemical products. nih.gov The synthesis of new agrochemicals often involves the structural modification of existing compounds to improve their efficacy and environmental profile. nih.gov Halogenated pyridines are key intermediates in the synthesis of many commercial pesticides and herbicides. While direct use of this compound in agrochemical synthesis is not documented, related compounds such as 3-bromo-5-chloro-pyridines have been used as intermediates in the synthesis of agrochemically relevant compounds. google.com

Application in Ligand Design for Catalysis and Coordination Chemistry

Pyridine-based ligands are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of metal ions. nih.govnih.gov The electronic and steric properties of the ligand can be tuned by introducing different substituents on the pyridine ring. The nitrile group in this compound can act as a coordinating group, and the bromo and chloro substituents can be used to further modify the ligand structure.

The catalytic activity of nickel(II) complexes containing pyridine carboxylic acid ligands has been studied in oligomerization processes, demonstrating the role of substituted pyridines in catalyst development. nih.gov Furthermore, cobalt complexes with pyridine-oxime ligands have shown catalytic behavior in isoprene (B109036) polymerization. mdpi.com The introduction of a pyridine moiety into macrocyclic ligands has been shown to affect the thermodynamic and kinetic properties of their metal complexes, with applications in catalysis. cnr.it These examples highlight the potential of appropriately functionalized picolinonitriles in the design of new ligands for a range of catalytic applications.

Despite a comprehensive search of available scientific literature, no specific examples or detailed research findings have been identified for the application of this compound in the construction of complex polycyclic aromatic compounds.

Therefore, the section on "" focusing on the "Construction of Complex Polycyclic Aromatic Compounds" cannot be provided at this time. Further research would be required to explore this specific synthetic application.

Q & A

Basic Questions

Q. What synthetic routes are recommended for 5-Bromo-4-chloropicolinonitrile, and how can reaction efficiency be systematically evaluated?

- Methodological Answer : The synthesis of halogenated picolinonitriles often involves nucleophilic substitution or cross-coupling reactions. For bromo-chloro derivatives, stepwise halogenation of picolinonitrile precursors is common. Reaction efficiency can be assessed via yield optimization (e.g., varying temperature, catalyst loading) and purity validation using HPLC (>98% purity threshold recommended) . Monitor intermediates via GC or LC-MS to confirm halogenation steps .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection is essential, as purity thresholds >97% are typical for research-grade compounds .

- Structural Confirmation : Use H/C NMR to verify substitution patterns and FT-IR to confirm nitrile (-C≡N) functionality. Mass spectrometry (MS) provides molecular weight validation .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition points, critical for storage protocols .

Q. What safety protocols are mandatory when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?

- Methodological Answer : Contradictions in physical/spectral data often stem from impurities or polymorphic forms. To address this:

- Reproduce Conditions : Standardize synthesis and purification steps (e.g., recrystallization solvents, drying temperatures) .

- Cross-Validate Techniques : Compare DSC data with XRD to detect crystalline vs. amorphous forms .

Q. What experimental strategies optimize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Temperature : Store at 0–6°C in airtight, amber vials to prevent photodegradation and moisture absorption .

- Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to assess water uptake, which may hydrolyze the nitrile group.

- Long-Term Stability : Conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC .

Q. How should researchers design experiments to investigate the nitrile group’s reactivity in this compound under diverse catalytic conditions?

- Methodological Answer :

- Catalytic Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions, noting that bromine’s higher electronegativity may favor selective substitution over chlorine .

- Kinetic Studies : Use in-situ FT-IR or Raman spectroscopy to track nitrile conversion rates.

- Computational Modeling : Apply DFT calculations to predict reactive sites and optimize ligand-catalyst pairings .

Data Contradiction Analysis

Q. How to interpret conflicting data on the cytotoxicity or bioactivity of this compound derivatives?

- Methodological Answer : Divergent bioactivity results may arise from assay conditions or impurity profiles. Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.